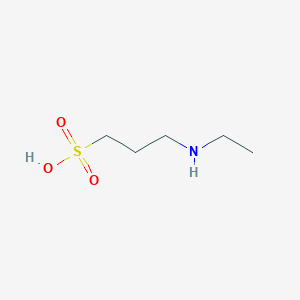

3-Sulfopropylethylamino

Description

Structure

3D Structure

Properties

CAS No. |

720699-37-6 |

|---|---|

Molecular Formula |

C5H13NO3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-(ethylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C5H13NO3S/c1-2-6-4-3-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9) |

InChI Key |

CTTMFPGEHCZZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Ethylamino)propane-1-sulfonic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(ethylamino)propane-1-sulfonic acid, a molecule of interest in various scientific domains. Drawing upon established chemical principles and data from analogous compounds, this document will delve into its chemical structure, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realms of biochemical research and pharmaceutical development.

Molecular Structure and Isomerism

3-(Ethylamino)propane-1-sulfonic acid is a zwitterionic organic compound. Its structure consists of a three-carbon propane backbone. A sulfonic acid group (-SO₃H) is attached to one terminus (C1), and an ethylamino group (-NHCH₂CH₃) is attached to the other terminus (C3). In physiological and most solution-based conditions, the acidic proton from the sulfonic acid group is transferred to the basic nitrogen atom of the ethylamino group, resulting in a sulfonate anion (-SO₃⁻) and an ethylammonium cation (-NH₂⁺CH₂CH₃). This internal salt formation is a key characteristic of this and related aminopropanesulfonic acids.

Chemical Structure of 3-(Ethylamino)propane-1-sulfonic Acid

Zwitterionic form of 3-(Ethylamino)propane-1-sulfonic Acid.

Physicochemical Properties

While specific experimental data for 3-(ethylamino)propane-1-sulfonic acid is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related and well-characterized analogs such as 3-amino-1-propanesulfonic acid (homotaurine) and 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₅H₁₃NO₃S | Based on the constituent atoms. |

| Molecular Weight | 167.23 g/mol | Calculated from the molecular formula. |

| Appearance | White crystalline solid | Similar aminopropanesulfonic acids are typically white solids at room temperature.[1] |

| Melting Point | High, likely >250 °C (with decomposition) | Zwitterionic compounds exhibit strong intermolecular ionic interactions, leading to high melting points. For instance, 3-amino-1-propanesulfonic acid has a melting point of 293 °C (dec.). |

| Solubility | Soluble in water; sparingly soluble in polar organic solvents; insoluble in nonpolar organic solvents. | The ionic nature of the zwitterion promotes solubility in polar solvents like water. The ethyl group may slightly increase solubility in less polar organic solvents compared to homotaurine. |

| pKa | Two pKa values are expected. One for the sulfonic acid group (pKa₁ < 2) and one for the ethylammonium group (pKa₂ ~10-11). | The sulfonic acid is a strong acid, while the secondary ammonium is a weak acid. The pKa of the amino group in CAPS is around 10.4, providing a reasonable estimate. |

Synthesis of 3-(Ethylamino)propane-1-sulfonic Acid: A Methodological Approach

The synthesis of N-substituted 3-aminopropanesulfonic acids is typically achieved through the nucleophilic ring-opening of 1,3-propane sultone by a primary amine. This method is a well-established and efficient route for preparing such compounds.[2][3]

Underlying Principle: Nucleophilic Ring-Opening

1,3-Propane sultone is a cyclic sulfonate ester. The carbon atom adjacent to the ester oxygen is electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking this electrophilic carbon and leading to the opening of the sultone ring. A subsequent proton transfer results in the final zwitterionic product.

Synthetic Pathway for 3-(Ethylamino)propane-1-sulfonic Acid

General synthetic scheme for 3-(ethylamino)propane-1-sulfonic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

-

Ethylamine (aqueous solution or neat)

-

1,3-Propane sultone [Caution: 1,3-Propane sultone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. [4]]

-

Anhydrous ethanol or another suitable polar aprotic solvent

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve ethylamine in a suitable solvent such as anhydrous ethanol. The concentration should be carefully chosen to facilitate the reaction and subsequent product isolation.

-

Addition of 1,3-Propane Sultone: While stirring the ethylamine solution, slowly add a stoichiometric equivalent of 1,3-propane sultone. The addition should be done portion-wise or via a dropping funnel to control the exothermic nature of the reaction. The reaction temperature is typically maintained at around 50 °C.[3]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Product Isolation and Purification:

-

As the reaction progresses, the product will likely precipitate out of the solution as a white solid.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture.[3]

-

-

Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and melting point analysis to confirm its identity and purity.

Potential Applications in Research and Drug Development

While specific applications of 3-(ethylamino)propane-1-sulfonic acid are not widely reported, its structural similarity to other biologically relevant aminopropanesulfonic acids suggests several potential areas of use.

Biochemical Buffering Agent

Many N-substituted aminopropanesulfonic acids are used as biological buffers. For example, CAPS is used for buffering in a pH range of 9.7-11.1.[5] Given its structure, 3-(ethylamino)propane-1-sulfonic acid is expected to have a buffering range in the slightly alkaline region, making it a candidate for use in various biochemical and molecular biology applications.

Pharmaceutical Intermediate and Scaffolding

Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals.[6] The aminopropanesulfonic acid moiety can serve as a versatile scaffold in drug design. Its zwitterionic nature can improve the pharmacokinetic properties of a drug candidate, such as its solubility and membrane permeability.

Research in Neuroscience

3-Amino-1-propanesulfonic acid (homotaurine) is a known GABA receptor agonist and has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] The introduction of an ethyl group on the amino function of homotaurine could modulate its biological activity, receptor binding affinity, and blood-brain barrier penetration. Therefore, 3-(ethylamino)propane-1-sulfonic acid could be a valuable tool compound for neuropharmacological research.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(ethylamino)propane-1-sulfonic acid and its synthetic precursors.

-

1,3-Propane Sultone: As mentioned previously, 1,3-propane sultone is a suspected carcinogen and a potent alkylating agent.[4] All manipulations involving this compound must be performed in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety goggles, must be worn.

-

Ethylamine: Ethylamine is a corrosive and flammable substance. It should be handled in a well-ventilated area, away from ignition sources.

-

3-(Ethylamino)propane-1-sulfonic Acid: Based on data for similar compounds, 3-(ethylamino)propane-1-sulfonic acid may cause skin and eye irritation.[7] Inhalation of the dust should be avoided. Standard laboratory safety practices should be followed.

Conclusion

3-(Ethylamino)propane-1-sulfonic acid, while not as extensively studied as some of its close analogs, represents a molecule with significant potential in various scientific fields. Its synthesis is straightforward via the ring-opening of 1,3-propane sultone, and its predicted physicochemical properties make it an interesting candidate for applications as a biological buffer and as a scaffold in medicinal chemistry. Further research into its biological activities, particularly in the context of neuroscience, is warranted to fully elucidate its potential.

References

-

Wikipedia. CAPS (buffer). [Link]

- Google Patents. CN1200929C - Method of preparing 3-amino propane sulfonic acid.

-

Hubei New Desheng Material Technology Co., Ltd. What are the production methods of N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS). (2020-05-09). [Link]

- Jiang, B., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules22, 12 (2017).

-

PubChem. 3-(Methylamino)propane-1-sulfonic acid. [Link]

Sources

- 1. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 3. yacooscience.com [yacooscience.com]

- 4. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]

- 6. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]

- 7. 3-(Methylamino)propane-1-sulfonic acid | C4H11NO3S | CID 20504852 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of Trinder's Reagents: A Technical Guide to Chromogenic Assays

In the landscape of in vitro diagnostics, few methodologies have demonstrated the enduring utility and adaptability of the Trinder reaction. First described in 1969, this enzymatic colorimetric method has become a cornerstone of clinical chemistry, enabling the rapid and accurate quantification of a vast array of biological analytes. This technical guide provides an in-depth exploration of the history, development, and application of Trinder's reagents, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful analytical tool.

The Genesis of a Diagnostic Workhorse: A Historical Perspective

The foundation of modern enzymatic colorimetric assays was laid in 1969 by P. Trinder, who sought a safer and more stable method for the determination of blood glucose.[1][2][3] At the time, many existing chromogenic systems relied on potentially carcinogenic compounds. Trinder's innovative approach utilized an oxidase-peroxidase system with a non-carcinogenic chromogen, DL-adrenaline, to produce a stable, colored product.[3] This seminal work, published in the Journal of Clinical Pathology, established a robust principle: the enzymatic generation of hydrogen peroxide (H₂O₂) could be coupled to a color-producing reaction, with the intensity of the color being directly proportional to the analyte concentration.[2][3]

This elegant concept quickly gained traction, and the "Trinder reaction" became the basis for a multitude of diagnostic tests for analytes such as glucose, uric acid, cholesterol, and triglycerides.[4]

The Core Principle: A Symphony of Enzymes and Dyes

The Trinder reaction is a two-step enzymatic cascade that culminates in a measurable color change.[4] The specificity of the assay is derived from the first enzyme, an oxidase, which is chosen for its selective action on the target analyte.

Step 1: Analyte-Specific Oxidation and Hydrogen Peroxide Production

An oxidase enzyme specific to the analyte of interest catalyzes its oxidation, producing hydrogen peroxide as a byproduct.[4] For example, in a glucose assay, glucose oxidase specifically converts glucose to gluconic acid and hydrogen peroxide.

Step 2: Peroxidase-Mediated Oxidative Coupling and Color Formation

In the presence of a peroxidase, typically horseradish peroxidase (HRP), the hydrogen peroxide generated in the first step reacts with a chromogenic substrate and 4-aminoantipyrine (4-AAP). This oxidative coupling reaction forms a stable, colored quinoneimine dye.[4] The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the concentration of the original analyte.

The Evolution of Trinder's Reagents: From Phenols to High-Performance Anilines

The original Trinder's reagents were typically phenols and anilines. While effective, these traditional chromogens suffered from several limitations, including poor water solubility, a narrow absorption wavelength range, and the need for acidic conditions that could limit enzyme activity.[4] These drawbacks spurred the development of "new" Trinder's reagents, which are highly water-soluble N-substituted aniline derivatives.

These modern reagents offer significant advantages:

-

Enhanced Water Solubility: Simplifies reagent preparation and allows for the formulation of stable, ready-to-use liquid reagents.[1]

-

Higher Molar Absorptivity: Leads to greater assay sensitivity, enabling the detection of lower analyte concentrations.

-

Broader and More Favorable Absorption Spectra: The resulting quinoneimine dyes often have maximum absorbance at longer wavelengths, minimizing interference from endogenous substances in biological samples like bilirubin and hemoglobin.

-

Wider pH Range for Reaction: Allows for the optimization of reaction conditions to suit the specific pH optima of the enzymes being used.

-

Increased Stability: Both the reagents and the final colored products exhibit improved stability, providing a wider window for accurate measurements.[4]

The selection of a specific Trinder's reagent is a critical experimental choice, dictated by the desired sensitivity, the potential for interfering substances in the sample matrix, and the required dynamic range of the assay.

| Reagent (Abbreviation) | Chemical Name | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Key Characteristics & Rationale for Use |

| TOOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt | 555 | ~32,800 | High sensitivity and good water solubility. A common choice for many routine assays. |

| TOPS | N-Ethyl-N-(3-sulfopropyl)-3-methylaniline, sodium salt | 555 | ~31,000 | Similar to TOOS, offering high sensitivity and solubility. |

| ADOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | 570 | ~35,000 | Higher molar absorptivity than TOOS/TOPS, leading to enhanced sensitivity. |

| ADPS | N-Ethyl-N-(3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | 570 | ~34,000 | Similar to ADOS with good solubility and high sensitivity. |

| HDAOS | N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | 590 | Not widely reported | Shifts the absorbance maximum to a longer wavelength, reducing interference from bilirubin. |

| MAOS | N,N-Bis(4-sulfobutyl)-3-methylaniline, disodium salt | 590-600 | Not widely reported | Offers a significant shift in the absorption spectrum to minimize interference. |

Note: Molar absorptivity values can vary slightly depending on the reaction conditions (e.g., pH, buffer composition). The values presented here are approximate and for comparative purposes.

Experimental Protocol: A Self-Validating System for Glucose Determination

To illustrate the practical application of Trinder's reagents, a detailed protocol for the determination of serum glucose is provided below. This protocol is designed as a self-validating system, incorporating controls and calibrators to ensure the accuracy and reliability of the results.

Principle: Glucose is oxidized by glucose oxidase (GOD) to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a Trinder's reagent (e.g., TOOS) and 4-AAP in the presence of peroxidase (POD) to form a red quinoneimine dye. The absorbance of this dye at approximately 555 nm is proportional to the glucose concentration in the sample.

Reagents and Materials:

-

Working Reagent:

-

Phosphate buffer (100 mmol/L, pH 7.4)

-

Glucose Oxidase (≥10,000 U/L)

-

Peroxidase (≥2,000 U/L)

-

4-Aminoantipyrine (4-AAP) (0.5 mmol/L)

-

Trinder's Reagent (e.g., TOOS) (1.0 mmol/L)

-

Surfactant (e.g., Triton X-100) (0.1%)

-

Sodium Azide (0.05% as a preservative)

-

-

Glucose Calibrator: A solution of known glucose concentration (e.g., 100 mg/dL).

-

Control Sera: At least two levels of control sera with known glucose concentrations (normal and abnormal).

-

Patient Samples: Serum or plasma collected according to standard laboratory procedures.

-

Spectrophotometer capable of reading at 555 nm.

-

Incubator or water bath at 37°C.

-

Pipettes and test tubes.

Assay Procedure:

-

Reagent Preparation: Prepare the working reagent by dissolving the components in the phosphate buffer. The reagent should be stored protected from light at 2-8°C.

-

Assay Setup: Label test tubes for a reagent blank, calibrator, controls, and patient samples.

-

Pipetting:

-

Pipette 1.0 mL of the working reagent into each tube.

-

Add 10 µL of deionized water to the reagent blank tube.

-

Add 10 µL of the glucose calibrator to the calibrator tube.

-

Add 10 µL of each control serum to the respective control tubes.

-

Add 10 µL of each patient sample to the respective sample tubes.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at 37°C for 10 minutes.

-

Measurement:

-

Set the spectrophotometer to zero absorbance at 555 nm using the reagent blank.

-

Measure the absorbance of the calibrator, controls, and patient samples.

-

-

Calculation:

-

Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

-

Quality Control and Validation:

-

The absorbance of the calibrator should be within a predefined range to ensure reagent and instrument performance.

-

The calculated concentrations of the control sera must fall within their established acceptable ranges. If not, the run is considered invalid, and troubleshooting is required.

-

Linearity of the assay should be established by running a dilution series of a high concentration sample.

-

Patient results should only be reported if the quality control results are acceptable.

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trinder, P. (1969) Determination of Blood Glucose Using an Oxidase-Peroxidase System with a Non-Carcinogenic Chromogen. Journal of Clinical Pathology, 22, 158-161. - References - Scientific Research Publishing [scirp.org]

- 3. Determination of blood glucose using an oxidase-peroxidase system with a non-carcinogenic chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Reaction of Chromogenic substrateï¼the New Trinder's reagent [vacutaineradditives.com]

An In-Depth Technical Guide to the 3-Sulfopropylethylamino Moiety in Oxidative Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 3-sulfopropylethylamino moiety and its pivotal role in oxidative coupling reactions. Moving beyond a simple recitation of facts, this document delves into the underlying chemical principles, practical applications, and detailed methodologies that are critical for researchers and professionals in the fields of diagnostics, bioconjugation, and drug development.

Introduction: The Emergence of Sulfonated Anilines in Bio-analytical Chemistry

The precise and sensitive detection of analytes is a cornerstone of modern biological research and clinical diagnostics. Among the myriad of chemical tools developed for this purpose, chromogenic substrates that undergo enzyme-catalyzed color-forming reactions have proven to be exceptionally valuable. The 3-sulfopropylethylamino moiety, a key component of a class of N,N-disubstituted anilines known as Trinder's reagents, has emerged as a particularly important player in this arena.

First described for their utility in colorimetric assays, these sulfonated aniline derivatives offer significant advantages over their non-sulfonated predecessors, most notably their enhanced water solubility.[1] This property is crucial for their application in aqueous biological systems, enabling the development of robust and stable reagent formulations for a wide range of diagnostic tests.[2] This guide will explore the synthesis, reactivity, and diverse applications of the 3-sulfopropylethylamino moiety in oxidative coupling reactions, with a particular focus on the mechanistic details and practical considerations for its use in the laboratory.

The Chemistry of the 3-Sulfopropylethylamino Moiety

The 3-sulfopropylethylamino moiety is characterized by an N,N-disubstituted aniline core, where one of the substituents is an ethyl group and the other is a 3-sulfopropyl group. A common example of a compound featuring this moiety is N-Ethyl-N-(3-sulfopropyl)aniline. The presence of the sulfonic acid group, which is typically deprotonated at physiological pH, renders the molecule highly water-soluble.

Synthesis of N-(3-Sulfopropyl)aniline Derivatives

The synthesis of aniline derivatives bearing the 3-sulfopropylethylamino group is typically achieved through the N-alkylation of an N-ethylaniline precursor with 1,3-propanesultone. This reaction proceeds via a nucleophilic attack of the secondary amine on the strained sultone ring, leading to its opening and the formation of the corresponding sulfonate.

Figure 1. General synthesis of N-(3-sulfopropyl)aniline derivatives.

The Mechanism of HRP-Catalyzed Oxidative Coupling

The utility of the 3-sulfopropylethylamino moiety is most prominently demonstrated in the context of horseradish peroxidase (HRP)-catalyzed oxidative coupling reactions. HRP, in the presence of hydrogen peroxide (H₂O₂), facilitates the oxidation of a wide range of aromatic substrates.[3] In the classic Trinder reaction, an N,N-disubstituted aniline, such as one containing the 3-sulfopropylethylamino group, is oxidatively coupled with another aromatic compound, typically 4-aminoantipyrine (4-AP) or a phenol, to produce a colored indamine dye.[1]

The catalytic cycle of HRP is a well-established multi-step process:

-

Activation of HRP: The native HRP enzyme, containing a ferric (Fe³⁺) heme center, reacts with one molecule of H₂O₂ to form a highly reactive intermediate known as Compound I . This process involves a two-electron oxidation of the enzyme.

-

First Substrate Oxidation: Compound I then oxidizes one molecule of a substrate (e.g., the aniline derivative), accepting a single electron to be reduced to Compound II . This generates a substrate radical cation.

-

Second Substrate Oxidation: Compound II subsequently oxidizes a second substrate molecule (e.g., 4-aminoantipyrine), returning the enzyme to its native ferric state and producing a second substrate radical.

-

Coupling Reaction: The two radical species then undergo a rapid, non-enzymatic coupling reaction to form the final colored indamine dye.

Figure 2. HRP catalytic cycle and oxidative coupling.

The rate of dye formation is directly proportional to the activity of the HRP enzyme, which in turn can be linked to the concentration of an analyte that is part of an initial enzyme-linked reaction that produces H₂O₂.

Quantitative Analysis: Spectroscopic Properties of Indamine Dyes

The indamine dyes produced from the oxidative coupling of Trinder's reagents with 4-AP or phenolic compounds exhibit strong absorption in the visible region of the electromagnetic spectrum. The specific wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are dependent on the precise structures of the aniline derivative and the coupling partner. The high molar extinction coefficients of these dyes contribute to the high sensitivity of assays in which they are employed.[2]

| Trinder's Reagent (Aniline Derivative) | Coupling Partner | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| N-Ethyl-N-(3-sulfopropyl)aniline | 4-Aminoantipyrine | ~550 | ~35,000 |

| N,N-Dimethyl-m-toluidine | 4-Aminoantipyrine | ~560 | ~40,000 |

| N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) | 4-Aminoantipyrine | ~555 | ~38,000 |

Table 1. Spectroscopic properties of selected indamine dyes. (Note: Exact values can vary depending on buffer conditions and pH).

Experimental Protocol: A General Procedure for a Trinder-Based Assay

The following protocol provides a general framework for a quantitative colorimetric assay using a Trinder's reagent containing the 3-sulfopropylethylamino moiety. This example assumes the quantification of an analyte via an initial oxidase enzyme that produces hydrogen peroxide.

Reagents and Materials:

-

Analyte-specific Oxidase: (e.g., glucose oxidase for glucose determination)

-

Horseradish Peroxidase (HRP): High purity grade

-

Trinder's Reagent: (e.g., N-Ethyl-N-(3-sulfopropyl)aniline)

-

Coupling Partner: (e.g., 4-Aminoantipyrine)

-

Hydrogen Peroxide (H₂O₂): As a standard for calibration

-

Buffer Solution: (e.g., Phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Trinder's reagent and 4-aminoantipyrine in the buffer solution.

-

Prepare a stock solution of HRP in the buffer solution.

-

Prepare a working solution containing the Trinder's reagent, 4-aminoantipyrine, and HRP at their optimal concentrations.

-

Prepare a series of H₂O₂ standards of known concentrations in the buffer solution.

-

-

Assay Execution:

-

To a 96-well microplate, add a fixed volume of the sample or H₂O₂ standard.

-

Initiate the reaction by adding a fixed volume of the working solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes).

-

Measure the absorbance of each well at the λmax of the resulting indamine dye using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the H₂O₂ standards against their corresponding concentrations.

-

Determine the concentration of H₂O₂ in the samples by interpolating their absorbance values on the standard curve.

-

Relate the concentration of H₂O₂ back to the concentration of the initial analyte based on the stoichiometry of the oxidase-catalyzed reaction.

-

Figure 3. General workflow for a Trinder-based assay.

Applications in Drug Development and Diagnostics

The robust and sensitive nature of oxidative coupling reactions involving the 3-sulfopropylethylamino moiety has led to their widespread adoption in various areas of drug development and clinical diagnostics.

-

High-Throughput Screening (HTS): The colorimetric nature of these assays makes them highly amenable to automation and miniaturization, rendering them ideal for HTS of enzyme inhibitors or activators.[4]

-

Clinical Chemistry Analyzers: A vast array of clinical diagnostic tests for analytes such as glucose, cholesterol, uric acid, and triglycerides rely on Trinder-type reactions.

-

Enzyme-Linked Immunosorbent Assays (ELISAs): HRP is a common enzyme label in ELISAs. The use of soluble chromogenic substrates like those containing the 3-sulfopropylethylamino moiety allows for sensitive and quantitative detection of the target antigen or antibody.[5]

-

Biosensors: The principles of HRP-catalyzed oxidative coupling have been integrated into various biosensor platforms for the detection of a wide range of biomolecules.

While the primary application remains in solution-based assays, the potential for using functionalized Trinder's reagents in bioconjugation is an active area of research. By incorporating a reactive handle into the aniline derivative, it is theoretically possible to covalently attach these moieties to proteins, antibodies, or other biomolecules. This could enable the development of novel probes for cellular imaging or the construction of antibody-drug conjugates with enzyme-cleavable linkers.

Conclusion: A Versatile Tool for Bio-analytical Innovation

The 3-sulfopropylethylamino moiety, as a key component of modern Trinder's reagents, represents a significant advancement in the field of bio-analytical chemistry. Its inherent water solubility, coupled with the high sensitivity and robustness of the HRP-catalyzed oxidative coupling reaction, has made it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the underlying mechanistic principles and practical experimental considerations, as outlined in this guide, is essential for harnessing the full potential of this versatile chemical entity in the development of next-generation diagnostic assays and bioconjugation strategies.

References

-

The Intriguing Mechanism of Horseradish Peroxidase. Oreate AI Blog. (2025-12-24). Available from: [Link]

-

Horse Radish Peroxidase (HRP) Mechanism of Action. YouTube. (2014-07-29). Available from: [Link]

-

Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers. (n.d.). Available from: [Link]

-

Enzyme Kinetics of Horseradish Peroxidase CH454 Physical Chemistry Lab #1 Introduction. (n.d.). Available from: [Link]

-

06 - Enzyme Kinetics of Horseradish Peroxidase. YouTube. (2020-12-08). Available from: [Link]

-

An analysis of horseradish peroxidase enzyme for effluent treatment. PMC - NIH. (n.d.). Available from: [Link]

-

Synthesis and Characterization of some Anilines Oxidative Coupling Products. (2024-12-30). Available from: [Link]

-

Light absorption and stability properties of some near-IR indamine dyes related to Bindschedler's green. ElectronicsAndBooks. (n.d.). Available from: [Link]

-

ELISA-Based Biosensors. PubMed. (n.d.). Available from: [Link]

-

10000 PDFs | Review articles in OXIDATIVE COUPLING. ResearchGate. (n.d.). Available from: [Link]

-

Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. (2020-11-17). Available from: [Link]

-

Synthesis of water-soluble conjugated polymer, poly(N-3-sulfopropylaniline) and the study of its glucose sensing property. ResearchGate. (n.d.). Available from: [Link]

-

Aromatic substrate specificity of horseradish peroxidase C studied by a combined fluorescence line narrowing/energy minimization approach: the effect of localized side-chain reorganization. PubMed. (2001-08-07). Available from: [Link]

-

Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. ResearchGate. (2025-08-06). Available from: [Link]

-

Spectrophotometric assay for horseradish peroxidase activity based on pyrocatechol-aniline coupling hydrogen donor. PubMed. (n.d.). Available from: [Link]

-

Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7. PubMed Central. (2025-01-22). Available from: [Link]

-

Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate. (2025-08-07). Available from: [Link]

-

Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH. (n.d.). Available from: [Link]

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC - NIH. (n.d.). Available from: [Link]

-

Stability studies on indocyanine green dye. PubMed. (n.d.). Available from: [Link]

-

A study on the direct electrochemical communication between horseradish peroxidase and a poly(aniline) modified electrode. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Available from: [Link]

-

IR - Sadtler Dyes, Pigments & Stains. Wiley - Spectral Databases. (n.d.). Available from: [Link]

-

Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. (n.d.). Available from: [Link]

-

Horseradish peroxidase. Wikipedia. (n.d.). Available from: [Link]

-

(PDF) Fundamentals and Applications of Immunosensors. ResearchGate. (n.d.). Available from: [Link]

-

Natural dyes and their IR-spectra – supplementary data. ResearchGate. (2025-12-25). Available from: [Link]

-

Enzyme-Linked Immunosorbent Assay: Overview & Application. Excedr. (2023-01-18). Available from: [Link]

-

Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - NIH. (2023-11-22). Available from: [Link]

-

Enzyme Assay Protocol. Sandiego. (n.d.). Available from: [Link]

-

In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. (n.d.). Available from: [Link]

-

Stability of Dye Dispersions in the Presence of Various Surface Active Agents and Additives. (n.d.). Available from: [Link]

-

Oxidative Coupling Mechanisms: Current State of Understanding. (2017-12-22). Available from: [Link]

-

Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. PubMed. (n.d.). Available from: [Link]

-

Stability studies of natural and complex dyes in different solvent and polymer system. UiTM IR. (n.d.). Available from: [Link]

-

Oxidative Coupling of Methane: A Review Study on the Catalytic Performance. MDPI. (2024-09-30). Available from: [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. (n.d.). Available from: [Link]

-

Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. (2025-04-29). Available from: [Link]

-

Horseradish peroxidase. Wikipedia. (n.d.). Available from: [Link]

-

Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. PMC - NIH. (n.d.). Available from: [Link]

-

Thiol Activated HRP (HRP-PEG4-SPDP). CellMosaic. (n.d.). Available from: [Link]

-

In-solution direct oxidative coupling for the integration of sulfur/selenium into DNA-encoded chemical libraries. RSC Publishing. (n.d.). Available from: [Link]

-

Aromatic azo compounds as spectrophotometric kinetic assay substrate for HRP. PubMed. (2001-01-26). Available from: [Link]

-

Reported strategies for sulfinate‐arene/aniline cross‐coupling... ResearchGate. (n.d.). Available from: [Link]

-

Bioconjugation of Antibodies to Horseradish Peroxidase (HRP). PubMed. (n.d.). Available from: [Link]

Sources

- 1. The Reaction of Chromogenic substrateï¼the New Trinder's reagent [vacutaineradditives.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]

- 4. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

- 5. thescipub.com [thescipub.com]

Methodological & Application

Application Note: High-Sensitivity Peroxidase Assays Using 3-Sulfopropylethylamino Derivatives (New Trinder's Reagents)

Abstract

The quantification of hydrogen peroxide (

This guide details the application of 3-Sulfopropylethylamino derivatives (also known as "New Trinder's Reagents"), such as TOOS, TOPS, and DAOS.[1] These highly water-soluble aniline derivatives offer significantly higher molar absorptivity and red-shifted absorption maxima (

Mechanism of Action

The core principle relies on the oxidative coupling reaction catalyzed by Peroxidase (POD). In the presence of

Key Advantages Over Phenol:

-

Solubility: The sulfopropyl group confers high water solubility, preventing precipitation at high concentrations.

-

Sensitivity: Molar absorptivity (

) is often 2–4 times higher than phenol-based systems. -

Wavelength: Absorption maxima shift to the purple/blue region (

nm), avoiding the primary absorbance of bilirubin (

Figure 1: Reaction Pathway

Caption: The enzymatic cascade generating the chromogenic quinoneimine dye.

Selection Guide: 3-Sulfopropylethylamino Derivatives

Selecting the correct derivative depends on the required pH range and the optical window of your detection instrument.

| Reagent | Full Chemical Name | Solubility | Key Feature | |

| TOOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline | 555 | High | Most common; excellent balance of sensitivity and stability.[2] |

| TOPS | N-Ethyl-N-(3-sulfopropyl)-3-methylaniline | 550 | High | Similar to TOOS but lacks the hydroxyl group; very stable. |

| ADOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline | 555 | High | Methoxyl group increases sensitivity over methyl variants. |

| ADPS | N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline | 540 | High | Highly stable; good for long-term reagent storage. |

| DAOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline | 593 | High | Ultra-high sensitivity ; significant red-shift reduces serum interference. |

| MAOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline | 630 | High | Furthest red-shift; ideal for avoiding hemoglobin interference. |

Experimental Protocol: General Peroxidase-Coupled Assay

Objective: Determine the concentration of an analyte (e.g., Glucose) using TOOS as the chromogen.

A. Reagent Preparation[2][3][4][5][6]

-

Buffer Solution (pH 7.0 - 8.0):

-

Prepare 100 mM Phosphate or Good's buffer (e.g., HEPES, PIPES).

-

Note: Avoid buffers with high background absorbance.

-

-

Chromogen Solution A (4-AAP):

-

Dissolve 4-Aminoantipyrine to a concentration of 5 mM in the Buffer.

-

-

Chromogen Solution B (TOOS):

-

Dissolve TOOS (or chosen derivative) to a concentration of 5 mM in the Buffer.

-

Stability Note: Store Solution B in the dark at 4°C. Discard if the solution turns slightly pink/blue (auto-oxidation).

-

-

Enzyme Mix:

-

Peroxidase (POD): 5–10 U/mL (Horseradish Peroxidase).

-

Specific Oxidase: 10–20 U/mL (e.g., Glucose Oxidase for glucose detection).

-

B. Assay Procedure (96-Well Plate Format)

-

Sample Addition: Add 10 µL of Sample or Standard to the well.

-

Reagent Addition:

-

Add 100 µL of Chromogen Solution A (4-AAP).

-

Add 100 µL of Chromogen Solution B (TOOS) containing the Enzyme Mix .

-

Tip: Premixing A, B, and Enzymes immediately before use (Working Solution) reduces pipetting error.

-

-

Incubation:

-

Incubate at 37°C for 15–30 minutes.

-

Protect from light to prevent non-enzymatic photo-oxidation.

-

-

Measurement:

-

Measure Absorbance (OD) at the specific

(e.g., 555 nm for TOOS). -

Use a reference wavelength (e.g., 700 nm) for background correction if possible.

-

C. Calculation

Optimization & Troubleshooting

Interference Management

-

Ascorbic Acid (Vitamin C): A potent reducing agent that competes with the chromogen for

, causing false negatives.-

Solution: Add Ascorbate Oxidase (2–4 U/mL) to the reagent mix to neutralize ascorbic acid prior to the POD reaction.

-

-

Bilirubin: Absorbs strongly between 400–500 nm.

-

Solution: Use derivatives like DAOS or MAOS with

nm to measure outside the bilirubin window. Ferrocyanide can also be added to minimize bilirubin oxidation.

-

pH Stability

While traditional phenol reagents require pH ~7.0, sulfopropyl derivatives are stable across a broader range (pH 5.5 – 9.5). However, always optimize the pH for the specific oxidase enzyme used (e.g., Uricase requires pH ~8.5, while Glucose Oxidase works best at pH 7.0).

Figure 2: Assay Workflow

Caption: Standard operational workflow for a microplate-based POD assay.

References

-

Tamaoku, K., et al. (1982).[3][4] "New water-soluble hydrogen donors for the enzymatic photometric determination of hydrogen peroxide. II. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives." Chemical and Pharmaceutical Bulletin, 30(7), 2492-2497. Link

-

Trinder, P. (1969). "Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor." Annals of Clinical Biochemistry, 6(1), 24-27. Link

-

Dojindo Laboratories. "New Trinder's Reagents (Oxidase system)." Technical Manual. Link

-

Fossati, P., et al. (1980). "Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine." Clinical Chemistry, 26(2), 227-231. Link

- Bader, A., et al. (1988). "Interference of ascorbic acid in the Trinder reaction." Clinical Chemistry, 34, 2163.

Sources

- 1. CAS No 82692-93-1 The New Trinder's Reagent Toos In In Vitro Diagnostic Reagents [vacutaineradditives.com]

- 2. TODB Trinder Reagent for Accurate Lab Testing [aarmedica.com]

- 3. Trinder Reagent TOOS | CAS 82692-93-1(anhydrous) Dojindo [dojindo.com]

- 4. Trinder Reagent ADPS | CAS 82611-88-9(anhydrous) Dojindo [dojindo.com]

Advanced Protocol: High-Sensitivity Glucose Oxidase Assay Using Sulfopropyl-Amine Reagents

Introduction & Principle

This application note details the preparation and execution of a high-sensitivity glucose detection assay using Glucose Oxidase (GOx) coupled with Horseradish Peroxidase (HRP) and Sulfopropyl-amine (Trinder's) reagents .

Unlike traditional phenol-based assays, sulfopropyl-amine derivatives (e.g., TOOS, TOPS, ADPS) offer superior water solubility, higher molar absorptivity (sensitivity), and greater stability in solution. This makes them ideal for high-throughput screening (HTS) and microfluidic applications where reagent precipitation is a failure mode.

Mechanism of Action

The assay relies on a two-step enzymatic cascade:[1]

-

Oxidation: GOx oxidizes

-D-glucose to D-glucono- -

Coupling: HRP catalyzes the reaction between

, 4-Aminoantipyrine (4-AAP), and a sulfopropyl-amine coupler (e.g., TOOS) to form a stable, colored quinoneimine dye. The absorbance of this dye is directly proportional to the glucose concentration.

Comparison of Sulfopropyl-Amine Reagents

Select the reagent based on your available detection wavelength and required sensitivity.

| Reagent | Full Chemical Name | Sensitivity (Relative) | Solubility | |

| TOOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline | 555 | High | Excellent |

| TOPS | N-Ethyl-N-(3-sulfopropyl)-3-methylaniline | 550 | High | Excellent |

| ADPS | N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline | 540 | Moderate | Good |

| ALPS | N-Ethyl-N-(3-sulfopropyl)aniline | 500-510 | Moderate | Good |

Reaction Pathway Visualization

Caption: Enzymatic cascade converting glucose to a measurable colored dye via H2O2 coupling.

Buffer & Reagent Preparation

Expert Insight: While GOx is most stable at pH 5.5, the coupling reaction and HRP activity are optimal near neutral pH. Therefore, a Phosphate Buffer at pH 7.0 - 7.4 is the industry standard compromise to ensure the entire system functions efficiently.

A. Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Potassium Phosphate Monobasic (

) -

Potassium Phosphate Dibasic (

) -

Glucose Oxidase (Aspergillus niger, >100 U/mg)[4]

-

Horseradish Peroxidase (HRP, >100 U/mg)

-

4-Aminoantipyrine (4-AAP)

-

TOOS (Sodium salt)

-

D-Glucose (Standard)[1]

B. Stock Solution Protocols

1. Assay Buffer (0.1 M Phosphate, pH 7.0)

-

Dissolve 5.3 g of

and 10.6 g of -

Adjust pH to 7.0 using 1 M NaOH or HCl if necessary.[1]

-

Bring volume to 1 L.

-

Optional: Add 0.1% Triton X-100 to reduce surface tension in microplates.

-

Store at 4°C for up to 3 months.

2. Enzyme Stock Solutions (100x)

-

GOx Stock (1000 U/mL): Dissolve 10 mg of GOx (assuming 100 U/mg) in 1 mL of Assay Buffer. Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

-

HRP Stock (500 U/mL): Dissolve 5 mg of HRP (assuming 100 U/mg) in 1 mL of Assay Buffer. Aliquot and store at -20°C.

3. Chromogen Stock Solutions (50x)

-

TOOS Stock (50 mM): Dissolve 150 mg TOOS (MW ~295.3 g/mol ) in 10 mL Assay Buffer. Store at 4°C in the dark (amber vial). Stable for 2 weeks.

-

4-AAP Stock (50 mM): Dissolve 102 mg 4-AAP (MW ~203.2 g/mol ) in 10 mL Assay Buffer. Prepare fresh weekly or store frozen.

Experimental Protocol

A. Preparation of Working Reagent

Prepare this mix immediately before use. Protect from direct light. Volume calculation based on 100 assays (10 mL total).

| Component | Stock Conc. | Volume to Add | Final Assay Conc. |

| Assay Buffer | 0.1 M | 9.4 mL | ~94 mM |

| TOOS Stock | 50 mM | 200 µL | 1.0 mM |

| 4-AAP Stock | 50 mM | 200 µL | 1.0 mM |

| GOx Stock | 1000 U/mL | 100 µL | 10 U/mL |

| HRP Stock | 500 U/mL | 100 µL | 5 U/mL |

| Total Volume | 10.0 mL |

B. Assay Execution (Microplate Format)

-

Sample Prep: Dilute glucose samples with Assay Buffer to fall within the linear range (typically 0 - 300 mg/dL or 0 - 16 mM).

-

Plate Setup: Pipette 10 µL of Standards and Samples into a clear 96-well microplate.

-

Reaction Start: Add 90 µL of the Working Reagent to each well using a multichannel pipette.

-

Incubation: Incubate at 37°C for 20 minutes in the dark.

-

Note: Room temperature (25°C) incubation is possible but requires 45 minutes for endpoint stability.

-

-

Measurement: Measure absorbance at 555 nm (for TOOS).

-

Compatible filter range: 540 - 570 nm.

-

Workflow Diagram

Caption: Step-by-step workflow for microplate-based glucose determination.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the assay is performing correctly, include these controls:

-

Reagent Blank: 10 µL Buffer + 90 µL Working Reagent. If

, reagents may be degraded or oxidized. -

Internal Standard: Spike a known concentration of glucose (e.g., 100 mg/dL) into a sample. Recovery should be 90-110%.

Common Issues

-

High Background: TOOS is sensitive to light oxidation. Ensure the stock solution is clear/colorless. If it turns pink/purple, discard.

-

Interference: Reducing agents like Ascorbic Acid (Vitamin C) and Bilirubin can scavenge

, causing false negatives.-

Solution: Use Ascorbate Oxidase in the buffer if analyzing blood samples high in Vitamin C.

-

References

-

Megazyme. Glucose Oxidase Assay Procedure (K-GLOX). [Link]

-

Dojindo. TOOS Reagent Properties and Applications. [Link]

Sources

Methods for purifying sulfopropyl-amine based zwitterionic compounds

Application Note & Protocols

Topic: High-Purity Isolation of Sulfopropyl-Amine Based Zwitterionic Compounds: A Senior Scientist's Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulfopropyl-amine based zwitterionic compounds, commonly known as sulfobetaines, are a critical class of molecules utilized in applications ranging from biocompatible materials to pharmaceutical formulations.[1] Their unique zwitterionic nature—possessing both a permanent positive charge (typically a quaternary ammonium) and a permanent negative charge (a sulfonate group)—confers distinct physicochemical properties such as high polarity, excellent hydration, and pH-dependent net charge.[2] These same properties, however, present significant challenges for purification. This guide provides a detailed exploration of robust methods for purifying these compounds, moving beyond simple step-by-step instructions to explain the underlying principles and strategic decision-making required for achieving high purity. We will cover fundamental techniques like crystallization and delve into advanced chromatographic strategies including ion exchange, mixed-mode, and HILIC, providing field-proven protocols and expert insights.

The Purification Challenge: Understanding Sulfobetaine Chemistry

The primary difficulty in purifying sulfobetaines stems from their dual-charge nature. Unlike simple acidic or basic compounds, their net charge can be positive, negative, or neutral depending on the pH of the surrounding environment relative to their isoelectric point (pI). This high polarity makes them poorly soluble in most common organic solvents but highly soluble in aqueous solutions, often precluding standard extraction and normal-phase chromatography techniques.[2]

Common impurities encountered during the synthesis of sulfopropyl-amine compounds include:

-

Unreacted Starting Materials: Residual tertiary amines or alkylating agents (e.g., 1,3-propanesultone).[3][4]

-

Side-Reaction Products: Byproducts from unintended reactions.[4]

-

Inorganic Salts: Salts introduced during pH adjustments or as byproducts of the synthesis reaction.[5]

Effective purification requires a strategy that can adeptly manipulate the compound's charge and solubility to separate it from these contaminants.

Strategic Approach to Purification

The selection of a purification method is not a one-size-fits-all decision. The optimal strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity. The workflow below outlines a logical decision-making process.

Caption: Logical workflow for selecting a purification strategy.

Method 1: Crystallization and Precipitation

Crystallization is often the most direct and scalable method for initial purification, leveraging the poor solubility of zwitterions in organic solvents.

Principle of Causality

The strong intramolecular ionic interactions and high polarity of sulfobetaines make them highly crystalline and sparingly soluble in non-polar or moderately polar organic solvents. This allows for two primary approaches:

-

Anti-Solvent Precipitation: The crude product, dissolved in a minimal amount of a polar solvent (like water or methanol), is precipitated by adding a less polar "anti-solvent" (like acetone or diethyl ether) in which the zwitterion is insoluble.[6]

-

Isoelectric Point (pI) Precipitation: A zwitterion's net charge is zero at its pI, a point at which its aqueous solubility is often at a minimum. Adjusting the pH of a concentrated aqueous solution to the pI can induce precipitation.[7] However, this method can be inefficient and requires precise pI knowledge.[7]

Protocol 1: Anti-Solvent Precipitation of a Crude Sulfobetaine

-

Dissolution: Dissolve the crude synthetic mixture in the minimum required volume of a suitable polar solvent (e.g., deionized water, methanol). Gentle heating can be applied to aid dissolution.

-

Filtration (Optional): If insoluble impurities are present, filter the solution while warm to remove them.

-

Precipitation: While stirring the solution vigorously, add the anti-solvent (e.g., acetone, diethyl ether, or acetonitrile) dropwise until a precipitate forms.[6] Continue adding the anti-solvent to maximize product recovery.

-

Maturation: Allow the resulting slurry to stir, ideally at a reduced temperature (e.g., 0-4 °C), for several hours or overnight to encourage complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with fresh, cold anti-solvent to remove residual soluble impurities.[6]

-

Drying: Dry the purified solid under vacuum at an appropriate temperature (e.g., 40 °C) to remove all solvent traces.[6]

| Parameter | Typical Solvents | Expert Insight |

| Primary Solvent | Deionized Water, Methanol | Use the absolute minimum volume to ensure the solution is near saturation for efficient precipitation. |

| Anti-Solvent | Acetone, Diethyl Ether, Acetonitrile | Acetone is a common and effective choice for many sulfobetaines.[6] Diethyl ether is also used for precipitating pale-yellow solids.[6] |

| Ratio (Solvent:Anti-Solvent) | 1:5 to 1:20 (v/v) | This must be determined empirically. Start with a 1:5 ratio and add more anti-solvent if precipitation is incomplete. |

Method 2: Ion Exchange Chromatography (IEC)

IEC is a powerful and high-resolution technique that separates molecules based on their net charge, making it exceptionally well-suited for purifying zwitterions from charged impurities or other zwitterions with different pI values.[8][9]

Principle of Causality

The purification principle relies on the reversible electrostatic interaction between the charged zwitterion and the charged functional groups of the IEC resin.[8] By carefully controlling the pH of the mobile phase, the net charge of the sulfobetaine can be manipulated:

-

At pH < pI: The compound is net positive and will bind to a Cation Exchange resin.

-

At pH > pI: The compound is net negative and will bind to an Anion Exchange resin.

Impurities with different charge characteristics will either not bind or will elute at different salt concentrations or pH values, enabling separation.

Caption: Standard workflow for Ion Exchange Chromatography.

Protocol 2: Cation Exchange Purification of a Sulfobetaine

This protocol assumes the sulfobetaine is net positive at the operating pH.

-

Resin Selection & Packing: Choose a suitable cation exchange resin (e.g., Dowex 50, Amberlite IRC120).[7] Pack a column with the resin according to the manufacturer's instructions.

-

Buffer Preparation:

-

Starting Buffer (Buffer A): Prepare a low-concentration buffer at a pH at least 1-2 units below the compound's pI (e.g., 20 mM acetate buffer, pH 4.5).

-

Elution Buffer (Buffer B): Prepare the same buffer containing a high concentration of salt (e.g., 1 M NaCl).

-

-

Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the eluate match the buffer.

-

Sample Preparation & Loading: Dissolve the crude or partially purified sample in Buffer A. Filter the sample to remove particulates and load it onto the column at a controlled flow rate.

-

Washing: Wash the column with 3-5 CV of Buffer A to elute any unbound or weakly bound impurities. Monitor the UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) until it returns to baseline.

-

Elution: Elute the bound sulfobetaine using a linear gradient from 0% to 100% Buffer B over 10-20 CV. The target compound will elute as the salt concentration increases and displaces it from the resin.

-

Fraction Collection & Analysis: Collect fractions throughout the elution step. Analyze the fractions (e.g., by HPLC or TLC) to identify those containing the pure product.

-

Desalting: Pool the pure fractions. The product will be in a high-salt buffer and must be desalted. This can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer system (e.g., ammonium acetate) followed by lyophilization.[7]

Method 3: Advanced Chromatographic Strategies

For separating zwitterions from structurally similar impurities or for analytical assessment, more advanced HPLC-based techniques are required.

| Method | Principle of Separation | Typical Stationary Phase | Key Mobile Phase Considerations | Best For... |

| Reverse-Phase (RP-HPLC) | Primarily hydrophobic interactions. Ionization is suppressed to increase retention. | C18, C8 | Low pH (e.g., 0.1% TFA) to protonate the sulfonate group or high pH to deprotonate the amine.[10] | Purity analysis and purification of less polar zwitterions. |

| HILIC | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Amide, ZIC-HILIC | High organic content (>70% acetonitrile) with a small amount of aqueous buffer.[11] | Highly polar zwitterions that are poorly retained in RP-HPLC. |

| Mixed-Mode (MMC) | A combination of two or more retention mechanisms (e.g., ionic and hydrophobic) on a single stationary phase.[12] | RP/Cation-exchange, RP/Anion-exchange | pH, salt concentration, and organic solvent percentage can all be tuned to modulate retention and selectivity.[12][13] | Complex mixtures where single-mode chromatography fails; separating impurities with slight charge and polarity differences.[14] |

Protocol 3: HILIC Method for Purity Analysis

-

Column: ZIC-HILIC column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD, CAD, or Mass Spectrometry (MS).

-

Sample Preparation: Dissolve the sample in a solution mimicking the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.

Verification of Purity

Following any purification protocol, the identity and purity of the final compound must be rigorously confirmed. A self-validating system requires orthogonal analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): An optimized HPLC method (RP, HILIC, or MMC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is used to determine purity, often expressed as area percent.

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[15]

-

Elemental Analysis: Provides the elemental composition (C, H, N, S), which is a strong indicator of purity, especially for confirming the absence of inorganic salts.[15]

References

-

Reddit. (n.d.). Isolation/purification of zwitterionic phospholipid. Retrieved February 5, 2026, from [Link]

-

Al-Ammar, A., et al. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. MDPI. Retrieved February 5, 2026, from [Link]

-

DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Polysulfobetaine. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). How to desalt zwitterions? Retrieved February 5, 2026, from [Link]

-

Zheng, Y., et al. (2018). Synthesis and characterization of a novel antibacterial material containing poly(sulfobetaine) using reverse atom transfer radical polymerization. RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Chen, C.-Y., et al. (n.d.). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Reddit. (n.d.). Any tips for purification of two zwitterionic compounds? Retrieved February 5, 2026, from [Link]

-

Laschewsky, A. (n.d.). Structures and Synthesis of Zwitterionic Polymers. MDPI. Retrieved February 5, 2026, from [Link]

-

Chromatography Forum. (n.d.). HPLC method dev strategies for Zwitterions. Retrieved February 5, 2026, from [Link]

-

The Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Retrieved February 5, 2026, from [Link]

-

Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved February 5, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Comprehensive Guide to Zwitterionic Polymers. Retrieved February 5, 2026, from [Link]

-

Pineda-Contreras, A., et al. (n.d.). Synthesis and ROMP of new sulfobetaine and carboxybetaine norbornene. Retrieved February 5, 2026, from [Link]

-

LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.

-

ResearchGate. (n.d.). Zwitterionic Ion-Exchangers in Liquid Chromatography. Retrieved February 5, 2026, from [Link]

-

PMC - NIH. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Optimization of an analytical method based on the use of zwitterionic-phosphorylcholine -HILIC column for the determination of multiple polar emerging contaminants in reclaimed water. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. Retrieved February 5, 2026, from [Link]

-

YouTube. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). 24.6: Synthesis of Amines. Retrieved February 5, 2026, from [Link]

-

Cytiva. (n.d.). Fundamentals of mixed mode (multimodal) chromatography. Retrieved February 5, 2026, from [Link]

-

NIH. (n.d.). Rapid fabrication of zwitterionic sulfobetaine vinylimidazole-based monoliths via photoinitiated copolymerization for hydrophilic interaction chromatography. Retrieved February 5, 2026, from [Link]

Sources

- 1. Synthesis and characterization of a novel antibacterial material containing poly(sulfobetaine) using reverse atom transfer radical polymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05793A [pubs.rsc.org]

- 2. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. reddit.com [reddit.com]

- 10. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]

- 11. nestgrp.com [nestgrp.com]

- 12. Mixed-Mode Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Preventing Spontaneous Oxidation of N-ethyl-N-(3-sulfopropyl) Derivatives

Status: Operational Ticket ID: REF-TRINDER-STAB-001 Subject: Stabilization Protocols for ADPS, TOOS, TOPS, and DAOS Reagents Assigned Specialist: Senior Application Scientist

Executive Summary: The "Blank Creep" Phenomenon

You are likely reading this because your "blank" controls are turning blue or purple before you’ve even added your analyte.

N-ethyl-N-(3-sulfopropyl) derivatives (New Trinder's Reagents) are designed to be highly sensitive electron donors in peroxidase (POD) coupled assays. However, this sensitivity comes with a trade-off: thermodynamic instability. In the presence of trace transition metals, light, or dissolved oxygen, these reagents undergo non-enzymatic oxidative coupling with 4-aminoantipyrine (4-AAP), generating high background noise (Blank Creep) that destroys assay sensitivity.

This guide provides the root-cause mechanics and a self-validating protocol to stabilize these reagents.

The Chemistry of Failure: Root Cause Analysis

To prevent oxidation, you must understand the mechanism. Spontaneous oxidation is rarely truly "spontaneous"; it is almost always catalyzed .

The Mechanism of Non-Enzymatic Oxidation

Unlike the intended enzymatic reaction where HRP (Horseradish Peroxidase) drives the electron transfer, background oxidation is driven by Fenton-like reactions catalyzed by trace metals (Iron, Copper) and photo-excitation.

Diagram 1: The Oxidative Cascade

Figure 1: Comparison of the intended enzymatic pathway vs. the spontaneous interference pathway.

Key Takeaway: If you remove the catalyst (Metals) and the energy source (Light), the reaction rate drops to near zero, even in solution.

Stabilization Protocol: A Self-Validating System

Do not treat this reagent like a standard buffer salt. Treat it like a sensitive protein.

Protocol A: Reagent Preparation (Liquid State)

Use this protocol for preparing stock solutions (10-100 mM).

| Step | Component | Critical Action | The "Why" (Scientific Rationale) |

| 1 | Solvent | Use Type I Ultrapure Water (18.2 MΩ·cm). | Tap or standard DI water contains ppb levels of Fe/Cu, which act as catalysts for auto-oxidation [1]. |

| 2 | Chelation | Add EDTA (1–5 mM) to the buffer before adding the reagent. | EDTA sequesters trace metal ions, effectively "capping" the catalytic sites that drive spontaneous oxidation [3]. |

| 3 | pH Control | Buffer to pH 6.0 – 7.5 for storage. | While the assay may run at pH 5.5–9.5, these amines are most stable near neutral. Acidic conditions can promote hydrolysis; extreme alkaline conditions promote oxidation. |

| 4 | Dissolution | Dissolve in the dark (wrap tube in foil). | Trinder's reagents are photosensitive. Photon absorption generates radicals that initiate the coupling reaction without HRP [2]. |

| 5 | Filtration | 0.22 µm sterile filter. | Bacterial growth releases oxidases and proteases that can degrade the reagent or trigger false signals. |

Protocol B: Storage (Solid State)

If your powder is turning pink/purple in the bottle, it is already compromised.

-

Desiccation is Non-Negotiable: These derivatives are hygroscopic. Moisture uptake leads to hydrolysis. Store in a desiccator with active silica gel or molecular sieves.

-

Temperature: Store at 0–5°C (Refrigerator) or -20°C (Freezer) for long-term.

-

Inert Gas Overlay: After opening a bottle, flush the headspace with Argon or Nitrogen before recapping to displace oxygen.

Troubleshooting Guide

Symptom: High Blank Absorbance (OD > 0.1 in absence of analyte).

Diagram 2: Troubleshooting Decision Tree

Figure 2: Step-by-step logic to isolate the source of instability.

Data Table: Common Interferences & Solutions

| Interference | Mechanism | Solution |

| Ascorbic Acid | Reduces the quinoneimine dye back to colorless form (Negative Interference). | Use Ascorbate Oxidase to neutralize sample; do not use as a stabilizer for the reagent itself. |

| Bilirubin | Competes for H2O2 and causes spectral interference. | Use Potassium Ferrocyanide or Bilirubin Oxidase. |

| Trace Iron (Fe) | Catalyzes Fenton reaction (generates OH• radicals). | Essential: Add EDTA (1 mM) to reagent buffer. |

| Sodium Azide | Inhibits HRP (Enzyme poison). | Do not use Azide as a preservative. Use ProClin™ 300 or sterile filtration. |

Frequently Asked Questions (FAQ)

Q: My stock solution of TOOS turned slightly pink after 2 days at 4°C. Can I still use it? A: It depends on your sensitivity requirements.

-

For qualitative assays: Likely yes, if you subtract the blank.

-

For low-limit detection (LOD) assays:No. The presence of the colored quinone indicates that radical species are already active in the solution, which can lead to non-linear kinetics. Prepare fresh.

Q: Can I freeze the working solution (Reagent + 4-AAP + Buffer)? A: Avoid this. Freezing and thawing often precipitate the salts or cause pH shifts that accelerate auto-oxidation upon thawing. It is better to freeze the Trinder's reagent stock (e.g., 100mM ADPS) separately from the 4-AAP and buffer. Mix them only on the day of the experiment [4].

Q: Why do you recommend EDTA? Won't it inhibit my peroxidase? A: HRP (Horseradish Peroxidase) is a heme-containing enzyme, but it is generally resistant to moderate concentrations of EDTA (up to 10mM). The EDTA binds free metal ions in the solution (Fe2+/Cu2+) much more strongly than it strips the heme iron from the enzyme core. The benefit of stopping spontaneous oxidation far outweighs the negligible risk of enzyme inhibition [3].

Q: Which derivative is the most stable? A: Generally, ADPS is considered one of the most stable high-sensitivity reagents due to its sulfopropyl group providing high solubility and resistance to precipitation, but all aniline derivatives share the same fundamental susceptibility to oxidative coupling.

References

-

Dojindo Laboratories. (n.d.). Technical Manual: Cell Counting Kit-8 (Stability of Tetrazolium/Trinder-like systems). Retrieved from Dojindo Website.[1][2]

-

Danilewicz, J. C. (2003).[3] "Review of Reaction Mechanisms of Oxygen and Proposed Intermediate Reduction Products in Wine: Central Role of Iron and Copper." American Journal of Enology and Viticulture, 54(2), 73-86. (Mechanistic source for metal-catalyzed non-enzymatic oxidation).[3]

- Thermo Fisher Scientific. (n.d.). Peroxidase Substrates and Stability Guides. (General guidance on EDTA usage in HRP assays).

- Sigma-Aldrich. (n.d.). Product Information: TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt).

Sources

Technical Support Center: Optimizing pH for 3-Sulfopropylethylamino Oxidative Coupling

This technical guide addresses the optimization of pH for the oxidative coupling of 3-Sulfopropylethylamino derivatives (specifically N-Ethyl-N-(3-sulfopropyl)aniline and its analogs like TOOS, TOPS, and ADOS). These compounds are critical water-soluble chromogens used in enzymatic bioassays (Trinder’s reaction).

Executive Summary & Mechanism

The oxidative coupling of 3-Sulfopropylethylamino derivatives (anilinic couplers) with 4-Aminoantipyrine (4-AAP) is the core chemical engine for colorimetric determination of metabolites (glucose, cholesterol, uric acid). This reaction is typically catalyzed by Horseradish Peroxidase (HRP) in the presence of Hydrogen Peroxide (

The Critical Role of pH: Optimization is a tripartite balance between three competing factors:

-

Enzymatic Activity: HRP follows a bell-shaped activity curve (optimum pH 6.0–7.5).

-

Chemical Coupling Kinetics: The electrophilic attack of the oxidized 4-AAP on the aniline is base-catalyzed (favored at pH > 7.0).

-

Chromophore Stability: The resulting quinoneimine dye is susceptible to hydrolytic degradation or fading at alkaline pH (> 8.0).

Reaction Pathway Diagram

The following diagram illustrates the oxidative coupling pathway and the critical nodes where pH influences the outcome.

Figure 1: Mechanism of Peroxidase-mediated oxidative coupling.[1] Note the divergence at the Dye stage where high pH promotes instability.

Technical Q&A: Troubleshooting & Optimization

Q1: What is the absolute optimal pH range for this reaction?

Recommendation: pH 6.5 – 7.2 While the chemical coupling rate increases with basicity (due to the higher fraction of non-protonated amine species), the limiting factor is the Horseradish Peroxidase (HRP) stability and activity.

-

At pH < 5.5: HRP activity drops significantly (~50% loss), and the solubility of some 4-AAP intermediates may decrease.

-

At pH > 8.0: The formed quinoneimine dye becomes unstable. The absorbance signal will peak quickly and then "fade" (decay) before it can be accurately quantified.

-

Target: Use 50 mM Phosphate Buffer (pH 7.0) or 50 mM MOPS (pH 7.2) for the best trade-off between signal intensity and signal stability.

Q2: I observe a high background signal (blank absorbance) in my buffer. Is pH the cause?

Analysis: Yes, pH is a primary suspect. Mechanism: At pH > 7.5, "auto-coupling" or oxidative condensation of the aniline derivatives can occur spontaneously in the presence of trace metals or dissolved oxygen, even without enzyme. Corrective Action:

-

Lower pH to 6.5 .

-

Add 1 mM EDTA to chelate trace metals (Cu²⁺, Fe³⁺) that catalyze auto-oxidation.

-

Store the 3-Sulfopropylethylamino stock solution at pH 4.0–5.0 (slightly acidic) and only bring to neutral pH immediately before the reaction.

Q3: The reaction color develops but fades within 5-10 minutes. How do I fix this?

Analysis: This is classic Quinoneimine Instability . Cause: The imine bond (-N=C-) in the dye is susceptible to nucleophilic attack by hydroxide ions (OH⁻) at alkaline pH. Corrective Action:

-

Immediate: Lower the reaction pH by 0.5 units.

-

Buffer Change: If using Tris buffer (which has a high temperature coefficient and can shift pH significantly), switch to Phosphate or MES buffer.

-

Stabilizers: Add 0.1% Triton X-100 or Tween-20 . Surfactants form micelles that can sequester the dye molecule, protecting the imine bond from hydrolytic attack.

Q4: My sensitivity is lower than expected compared to literature values (Molar Extinction Coefficient ε).

Analysis: Incomplete coupling or side reactions.

Cause: If the pH is too low (< 6.0), the aniline nitrogen is protonated (

-

Verify pH is > 6.0.[2]

-

Stoichiometry Check: Ensure 4-AAP is in molar excess (typically 1.5x to 2x) relative to the sulfopropylethylamino derivative. The coupling is 1:1, but excess 4-AAP drives the kinetics.

Experimental Protocol: pH Profiling

Use this protocol to empirically determine the exact optimum for your specific derivative (e.g., TOOS vs. ADOS).

Reagents:

-

Buffer System: 100 mM Citrate-Phosphate (Universal buffer range pH 4.0 – 8.0).

-

Substrate: 1 mM 3-Sulfopropylethylamino derivative.

-

Coupler: 1.5 mM 4-AAP.

-

Enzyme: HRP (0.5 U/mL final).

-

Initiator:

(50 µM final).

Workflow:

-

Prepare buffer aliquots at pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0.

-

Mix Substrate, Coupler, and Enzyme in each buffer.

-

Initiate with

. -

Kinetic Read: Measure Absorbance (

) every 10 seconds for 5 minutes. -

Endpoint Read: Measure total Absorbance at 10 minutes.

Data Interpretation Table

| Observation | pH < 5.5 | pH 6.0 - 7.0 | pH > 7.5 |

| Initial Rate ( | Slow | Maximum | Fast |

| Endpoint Signal ( | Low | High | Moderate/High |

| Signal Stability | High | High | Low (Fading) |

| Background Noise | Low | Low | High |

Troubleshooting Decision Tree

Use this logic flow to diagnose signal issues related to pH.

Figure 2: Diagnostic flow for pH-related issues in oxidative coupling assays.

References

-

Trinder, P. (1969).[3] Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor. Annals of Clinical Biochemistry, 6(1), 24–27. Link

-

Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical Chemistry, 26(2), 227-231. Link

-